Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel benzothiazole-based derivative researched for its potential as a multitargeted-directed ligand (MTDL) in the treatment of Alzheimer’s disease (AD) []. While its precise classification within chemical literature is unclear, its structure suggests it belongs to a class of compounds known as substituted benzothiadiazoles.
Role in Scientific Research: This compound exhibits promising affinity for the histamine H3 receptor (H3R) []. Moreover, it demonstrates inhibitory activity against key enzymes implicated in AD, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) []. This multi-target profile makes it a subject of interest for developing novel therapeutic agents for complex diseases like AD.
Although the precise mechanism of action for Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is not fully elucidated, its multi-target profile suggests it may interact with H3R, AChE, BuChE, and MAO-B through a combination of mechanisms []. These potentially include:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: